

# physicochemical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid

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## Compound of Interest

Compound Name:	2-Amino-2-(4-methoxyphenyl)acetic acid
Cat. No.:	B010178

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An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-2-(4-methoxyphenyl)acetic acid**

## Introduction

**2-Amino-2-(4-methoxyphenyl)acetic acid** is a non-proteinogenic amino acid, a derivative of glycine featuring a methoxy-substituted phenyl group at the alpha-carbon.<sup>[1]</sup> Such modified amino acids are of significant interest in medicinal chemistry and drug development. They serve as crucial building blocks in the synthesis of peptide-based therapeutics, offering advantages such as enhanced metabolic stability, constrained conformations, and novel pharmacological activities.<sup>[2]</sup> The physicochemical properties of this compound are fundamental to its application, dictating its behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical properties of **2-Amino-2-(4-methoxyphenyl)acetic acid**. We will move beyond a simple recitation of data, focusing instead on the causal relationships that govern these properties and detailing the self-validating experimental protocols required for their precise and reproducible determination.

## Chemical and Molecular Identity

A precise understanding of the molecule's identity is the foundation upon which all other physicochemical data rests. The structure consists of a central chiral carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-methoxyphenyl group.

Identifier	Value
IUPAC Name	2-amino-2-(4-methoxyphenyl)acetic acid
Synonyms	4-Methoxy Phenylglycine, Amino(4-methoxyphenyl)acetic acid[1]
CAS Number	19789-59-4 (Racemate)[3]
24593-48-4 ((S)-enantiomer)[4]	
24593-49-5 ((R)-enantiomer)[5]	
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub> [1]
Molecular Weight	181.19 g/mol [4]
SMILES	COc1ccc(cc1)C(C(=O)O)N[1]
InChI	InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)[6]



Chemical Structure of 2-Amino-2-(4-methoxyphenyl)acetic acid

## Core Physicochemical Properties

The interplay between the amino, carboxyl, and lipophilic methoxyphenyl groups defines the compound's behavior in various environments. The following table summarizes key properties, distinguishing between experimentally determined and computationally predicted values.

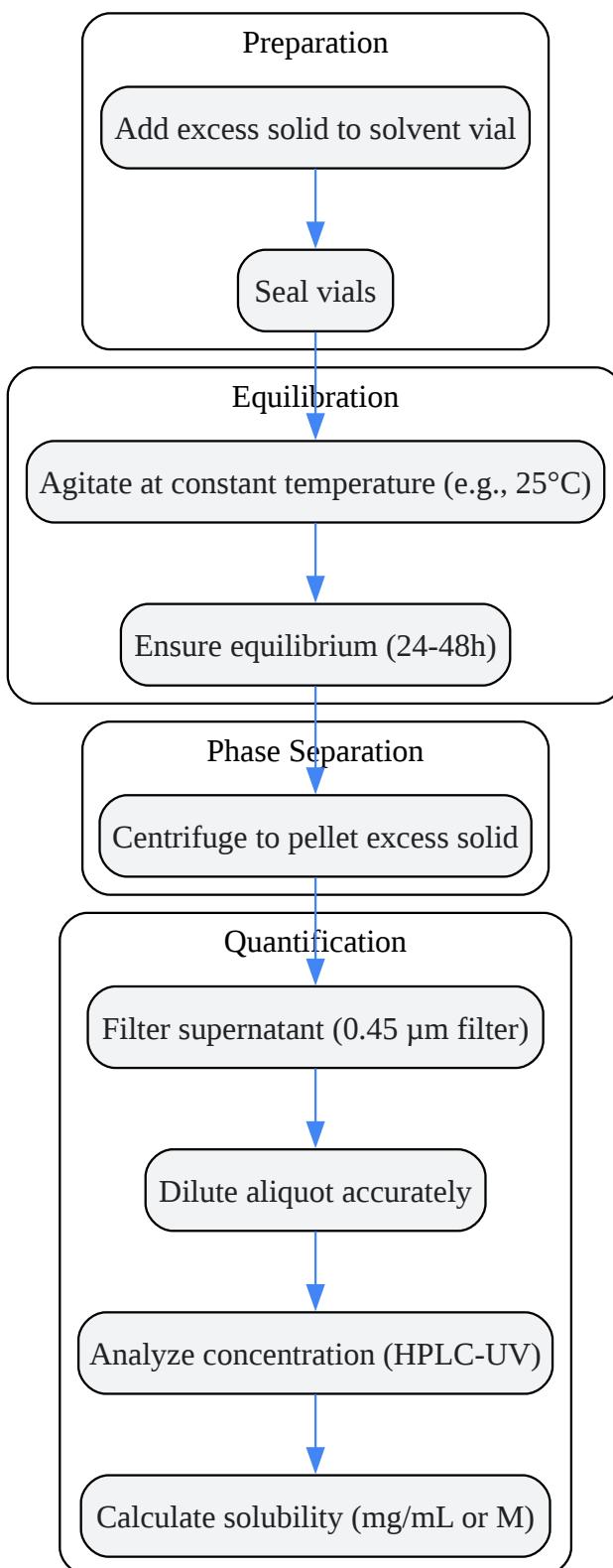
Property	Value	Type	Source(s)
Melting Point	192-194 °C (decomposes)	Experimental ((S)-enantiomer)	<a href="#">[2]</a>
248-249 °C	Experimental ((S)-enantiomer)		
235 °C (sublimes)	Predicted	<a href="#">[3]</a>	
Boiling Point	339.5 ± 37.0 °C	Predicted	<a href="#">[3]</a>
Density	1.246 ± 0.06 g/cm³	Predicted	<a href="#">[3]</a>
Water Solubility	Limited to moderate	Predicted	<a href="#">[7]</a>
pKa (Acidic)	~2-3	Predicted	<a href="#">[8]</a>
pKa (Basic)	~9-10	Predicted	<a href="#">[8]</a>
XLogP3	-1.7	Computed	<a href="#">[9]</a>

## Solubility Profile

Expertise & Experience: As an amphoteric molecule, the solubility of **2-Amino-2-(4-methoxyphenyl)acetic acid** is critically dependent on pH. The presence of both a polar amino group and a carboxylic acid group confers some aqueous solubility, while the 4-methoxyphenyl group adds significant hydrophobic character.[\[7\]](#)

- In Neutral Water: Limited to moderate solubility is expected as the molecule exists predominantly as a zwitterion.[\[7\]](#)
- In Acidic Media (pH < pKa<sub>1</sub>): The amino group is protonated (-NH<sub>3</sub><sup>+</sup>), forming a cationic salt. This significantly increases aqueous solubility.[\[7\]](#)
- In Basic Media (pH > pKa<sub>2</sub>): The carboxylic acid group is deprotonated (-COO<sup>-</sup>), forming an anionic salt, which also enhances aqueous solubility.[\[7\]](#)
- In Organic Solvents: Good solubility is anticipated in polar organic solvents like methanol and ethanol. Its solubility is likely moderate in less polar solvents such as acetone and poor in non-polar solvents like hexanes.[\[7\]](#)

Trustworthiness - The Self-Validating Protocol: The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.<sup>[8]</sup> This protocol is self-validating because it ensures that a true equilibrium is reached between the dissolved and undissolved compound, which is the definition of saturation solubility.

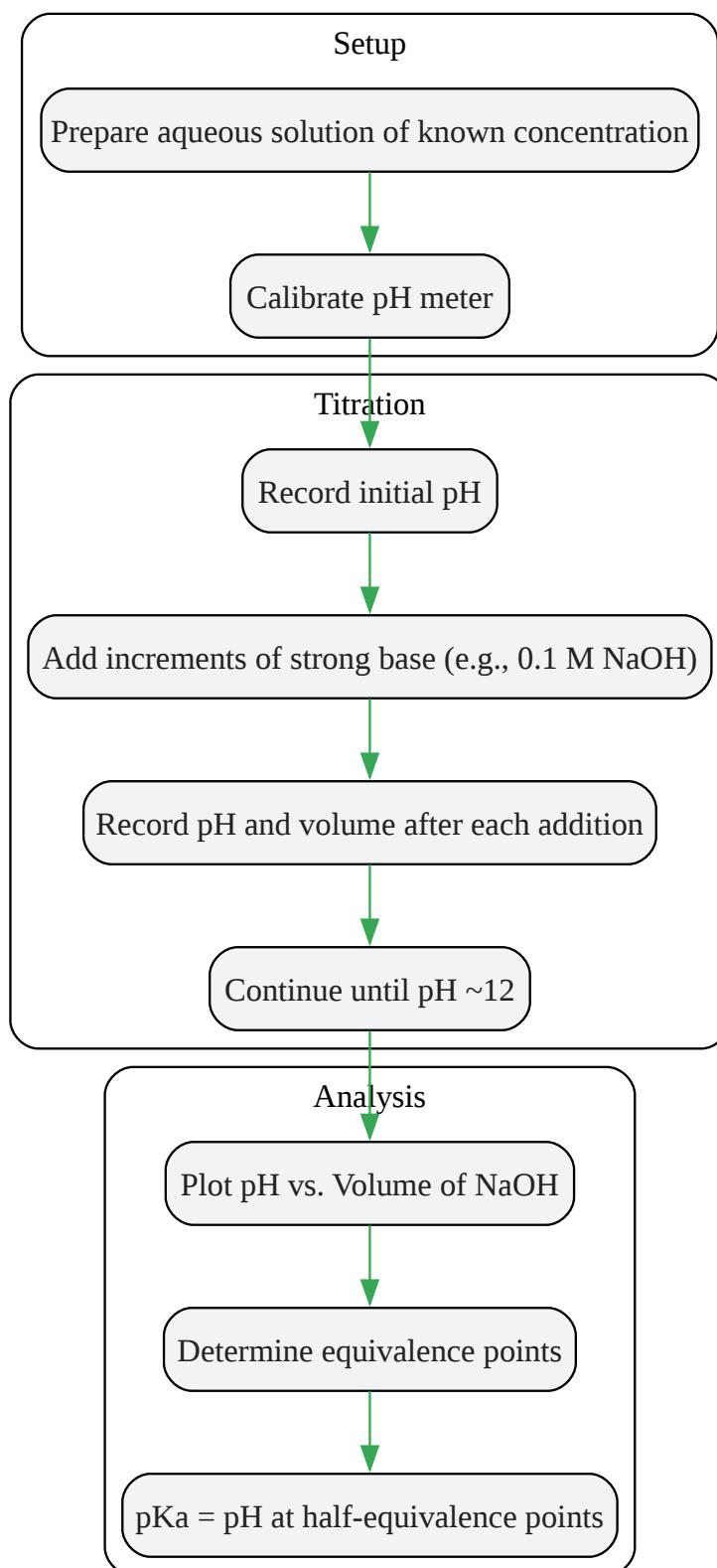
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Caption: Workflow for Thermodynamic Solubility Determination.

## Acid Dissociation Constants (pKa)

**Expertise & Experience:** The pKa values are critical for predicting solubility, absorption, and receptor binding. For this compound, two primary pKa values are expected: one for the carboxylic acid ( $pK_{a1}$ ) and one for the amino group ( $pK_{a2}$ ). The carboxylic acid is expected to have a pKa around 2-3, typical for  $\alpha$ -amino acids. The amino group's pKa is anticipated to be around 9-10. Potentiometric titration is the most direct and reliable method for their determination.

**Trustworthiness - The Self-Validating Protocol:** This method is self-validating as it directly measures the change in protonation state (pH) as a function of added titrant. The inflection points on the resulting titration curve correspond directly to the pKa values, providing an empirical and verifiable result.<sup>[9]</sup>

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Caption: Workflow for pKa Determination via Potentiometric Titration.

## Melting Point & Thermal Behavior

**Expertise & Experience:** The melting point of an amino acid is often accompanied by decomposition, making visual determination by capillary methods challenging.[\[9\]](#) Differential Scanning Calorimetry (DSC) is the preferred technique as it provides a quantitative measure of the heat flow associated with the phase transition. The reported melting point for the (S)-enantiomer varies (192-194 °C vs. 248-249 °C), which may suggest the existence of different polymorphic forms or variations in experimental conditions.[\[2\]](#)

**Trustworthiness - The Self-Validating Protocol:** DSC provides a self-validating thermogram. The peak of the endothermic event corresponds to the melting point, and the area under the peak is the enthalpy of fusion. The sharpness of the peak is an indicator of purity.

## Stability

Limited data suggests the lyophilized solid is stable for 36 months when stored at -20°C. In solution at -20°C, it should be used within one month.[\[8\]](#)[\[10\]](#) Comprehensive stability studies, including forced degradation under acidic, basic, oxidative, and photolytic conditions, are essential for drug development to identify potential degradation products and establish appropriate storage conditions.

## Spectroscopic and Analytical Profile

Spectroscopic data is indispensable for structural confirmation and purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- <sup>1</sup>H NMR: Expected signals include aromatic protons on the methoxyphenyl ring (typically between 6.8-7.4 ppm), a singlet for the methoxy group (-OCH<sub>3</sub>) around 3.7-3.8 ppm, and a signal for the alpha-proton (-CH) adjacent to the amino and carboxyl groups.[\[11\]](#)
- <sup>13</sup>C NMR: Will show distinct signals for the aromatic carbons, the methoxy carbon (~55 ppm), the alpha-carbon, and the carbonyl carbon of the carboxylic acid (>170 ppm).[\[11\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

- O-H stretch: A broad absorption from the carboxylic acid, typically around 2500-3300 cm<sup>-1</sup>.
- N-H stretch: Primary amine stretches appearing around 3300-3500 cm<sup>-1</sup>.
- C=O stretch: A strong absorption from the carboxylic acid carbonyl group, usually around 1700-1750 cm<sup>-1</sup>.[\[12\]](#)

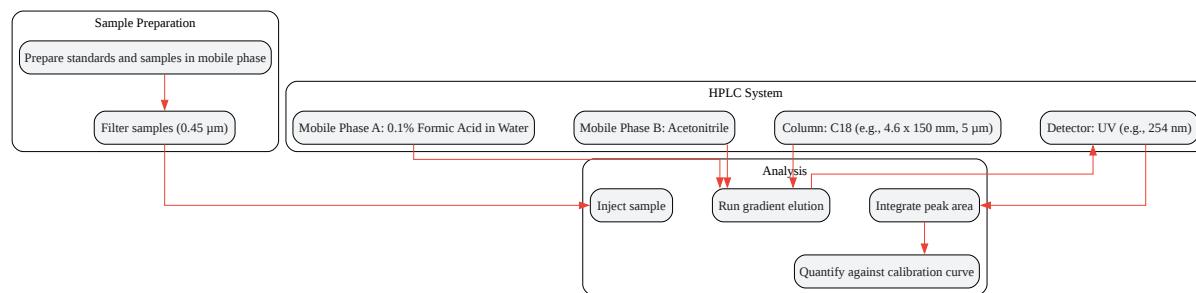
## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected exact mass is 181.0739 g/mol .[\[13\]](#)

## Analytical Quantification by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity and concentration of **2-Amino-2-(4-methoxyphenyl)acetic acid**. A reversed-phase C18 column is the standard choice for this type of molecule, as it effectively separates compounds based on hydrophobicity. The mobile phase typically consists of an aqueous component with an acid modifier (like formic or acetic acid) and an organic solvent (like acetonitrile or methanol). The acid modifier is crucial; it protonates the carboxylic acid and suppresses the ionization of the amino group, leading to better peak shape and retention time reproducibility.[\[14\]](#)

Trustworthiness - The Self-Validating Protocol: An HPLC protocol is validated by its system suitability parameters. Before sample analysis, a series of injections of a known standard are performed to check for theoretical plates, peak asymmetry (tailing factor), and retention time reproducibility. These metrics confirm that the chromatographic system is performing correctly and is capable of producing accurate and precise data.[\[14\]](#)



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Caption: Workflow for Purity and Quantification by HPLC-UV.

## Conclusion

The physicochemical properties of **2-Amino-2-(4-methoxyphenyl)acetic acid** are a direct consequence of its molecular structure. Its amphoteric nature, governed by the amino and carboxylic acid groups, dictates a pH-dependent solubility profile that is crucial for formulation. While many properties can be predicted computationally, this guide emphasizes the necessity of rigorous, self-validating experimental protocols to generate the reliable data required for advanced research and drug development. A thorough characterization, from solubility and pKa to thermal stability and spectroscopic identity, provides the authoritative foundation needed to unlock the full potential of this valuable synthetic building block.

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